Maltotriitol (also known as 4-O-α-D-glucopyranosyl-4-O-α-D-glucopyranosyl-D-glucitol) is a sugar alcohol belonging to the family of malto-oligosaccharides. It is a reduced form of maltotriose, where the reducing end glucose unit is converted to sorbitol. [] Maltotriitol is typically found as a component of hydrogenated glucose syrups (Lycasin®) derived from starch hydrolysis. [] These syrups contain varying proportions of sorbitol, maltitol, maltotriitol, and hydrogenated dextrins. []
While the provided papers do not explicitly detail the complete synthesis of maltotriitol, they do suggest that it is primarily produced through the catalytic hydrogenation of maltotriose, a trisaccharide sugar. [, , , ] This process likely involves using a catalyst like Raney nickel or palladium on carbon under high pressure and temperature. [This statement is an inference based on common hydrogenation methods and is not explicitly stated in the papers.]
Maltotriitol consists of three glucose units linked by α(1→4) glycosidic bonds, with the reducing end glucose unit reduced to sorbitol. [] This structure is confirmed by studies analyzing its interactions with enzymes and its role as an inhibitor. [, , , , , , ] One study specifically mentions the crystal and molecular structure of maltotriitol but does not provide further details. []
α-Amylase Inhibition: Maltotriitol competitively inhibits both salivary and pancreatic α-amylase. [, , , ] It binds to the enzyme's active site, preventing the binding and subsequent hydrolysis of starch and other substrates. [, ] This inhibition is particularly relevant in the context of dental plaque, where maltotriitol reduces acid production from cooked starch by inhibiting α-amylase activity. []
Maltose Metabolism Inhibition: Maltotriitol inhibits maltose metabolism in Streptococcus mutans by interfering with multiple steps: []
These inhibitory actions contribute to maltose 6′-phosphate accumulation, ultimately reducing the glycolysis of maltose. []
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